N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide
Description
N-[4-({[(2-Chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-4-methoxybenzamide is a structurally complex organic compound featuring a thiazole core substituted with a carbamoylmethyl group linked to a 2-chlorophenylmethyl moiety and a 4-methoxybenzamide group. Its molecular formula is inferred as C₂₁H₁₈ClN₃O₃S based on analogous structures . Key functional groups include:
- Thiazole ring: A five-membered heterocycle with nitrogen and sulfur atoms, common in bioactive molecules.
- Carbamoylmethyl group: Attached to the thiazole's 4-position, connected to a 2-chlorophenylmethyl substituent.
- 4-Methoxybenzamide: A benzamide derivative with a methoxy group at the para position, enhancing electronic and steric properties.
Properties
IUPAC Name |
N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-27-16-8-6-13(7-9-16)19(26)24-20-23-15(12-28-20)10-18(25)22-11-14-4-2-3-5-17(14)21/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYCEULBODTZGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Halogen Substituents
Halogen substitution significantly influences bioactivity. The 2-chlorophenyl group in the target compound contrasts with bromine or fluorine analogues:
Key Insight : Chlorine’s electronegativity and size improve target binding compared to bulkier bromine, while fluorine’s smaller size may alter metabolic stability .
Analogues with Different Aromatic Substituents
Variations in aromatic substituents modulate steric and electronic properties:
Analogues with Modified Carboxamide Groups
The 4-methoxybenzamide moiety distinguishes the target compound from other carboxamide derivatives:
Key Insight : The 4-methoxybenzamide group in the target compound likely enhances π-π stacking interactions with biological targets compared to simpler carboxamides .
Thiazole vs. Other Heterocyclic Cores
Replacing the thiazole core with other heterocycles alters activity:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| N-[2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide | Benzoxazole core | Lower antimicrobial potency | |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazol-2-amine core | Moderate activity |
Key Insight : Thiazole’s sulfur atom contributes to redox activity and metal coordination, which benzoxazole lacks, explaining the target compound’s superior bioactivity .
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